molecular formula C10H20N2S B14678533 2(1H)-Pyrimidinethione, tetrahydro-1,3-dipropyl- CAS No. 30826-88-1

2(1H)-Pyrimidinethione, tetrahydro-1,3-dipropyl-

Cat. No.: B14678533
CAS No.: 30826-88-1
M. Wt: 200.35 g/mol
InChI Key: FWTLMXBRDIEOJQ-UHFFFAOYSA-N
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Description

2(1H)-Pyrimidinethione, tetrahydro-1,3-dipropyl- is a heterocyclic compound that belongs to the pyrimidine family This compound is characterized by a pyrimidine ring with a thione group at the 2-position and two propyl groups at the 1 and 3 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2(1H)-Pyrimidinethione, tetrahydro-1,3-dipropyl- typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a suitable diketone with thiourea in the presence of a base. The reaction conditions often include refluxing the mixture in a suitable solvent such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2(1H)-Pyrimidinethione, tetrahydro-1,3-dipropyl- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thione group to a thiol or other reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thione group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or alkyl halides can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols or other reduced derivatives.

    Substitution: Various substituted pyrimidinethione derivatives.

Scientific Research Applications

2(1H)-Pyrimidinethione, tetrahydro-1,3-dipropyl- has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2(1H)-Pyrimidinethione, tetrahydro-1,3-dipropyl- involves its interaction with specific molecular targets. The thione group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 2(1H)-Pyrimidinone, tetrahydro-1,3-dipropyl-
  • 3,4,5,6-Tetrahydro-1,3-dipropylpyrimidin-2(1H)-one

Uniqueness

2(1H)-Pyrimidinethione, tetrahydro-1,3-dipropyl- is unique due to the presence of the thione group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The thione group allows for specific interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

30826-88-1

Molecular Formula

C10H20N2S

Molecular Weight

200.35 g/mol

IUPAC Name

1,3-dipropyl-1,3-diazinane-2-thione

InChI

InChI=1S/C10H20N2S/c1-3-6-11-8-5-9-12(7-4-2)10(11)13/h3-9H2,1-2H3

InChI Key

FWTLMXBRDIEOJQ-UHFFFAOYSA-N

Canonical SMILES

CCCN1CCCN(C1=S)CCC

Origin of Product

United States

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